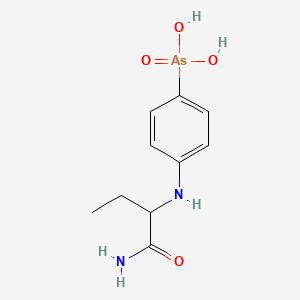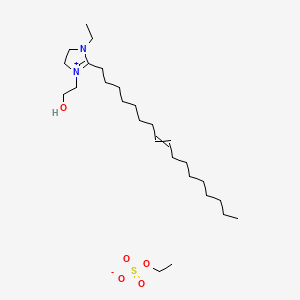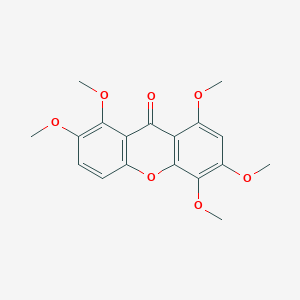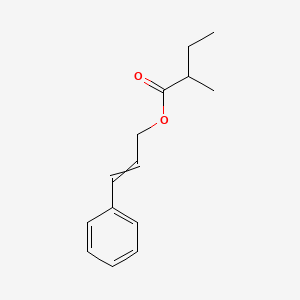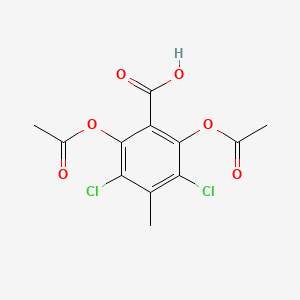
p-Toluic acid, 2,6-diacetoxy-3,5-dichloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Toluic acid, 2,6-diacetoxy-3,5-dichloro-: is a chemical compound that belongs to the class of substituted benzoic acids. This compound is characterized by the presence of two acetoxy groups and two chlorine atoms attached to the benzene ring, along with a carboxylic acid group. It is a white crystalline solid that is poorly soluble in water but soluble in organic solvents like acetone.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Toluic acid, 2,6-diacetoxy-3,5-dichloro- typically involves the acetylation of p-Toluic acid derivatives. One common method is the reaction of p-Toluic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact.
化学反应分析
Types of Reactions:
Oxidation: p-Toluic acid, 2,6-diacetoxy-3,5-dichloro- can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups, resulting in the formation of dihydroxy derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted derivatives with amine or thiol groups.
科学研究应用
Chemistry: p-Toluic acid, 2,6-diacetoxy-3,5-dichloro- is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving acetoxy and chloro groups. It can also be used in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activity and can be used as lead compounds in drug discovery.
Industry: In the industrial sector, p-Toluic acid, 2,6-diacetoxy-3,5-dichloro- is used in the production of polymers, resins, and other specialty chemicals. It is also used as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of p-Toluic acid, 2,6-diacetoxy-3,5-dichloro- involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can then participate in hydrogen bonding and other interactions with biological molecules. The chlorine atoms can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to specific receptors and modulate their activity.
Signaling Pathways: The compound can influence signaling pathways by interacting with key proteins and enzymes.
相似化合物的比较
p-Toluic acid: A simpler derivative with only a methyl group and a carboxylic acid group.
2,6-Diacetoxybenzoic acid: A derivative with two acetoxy groups but without chlorine atoms.
3,5-Dichlorobenzoic acid: A derivative with two chlorine atoms but without acetoxy groups.
Uniqueness: p-Toluic acid, 2,6-diacetoxy-3,5-dichloro- is unique due to the presence of both acetoxy and chlorine substituents on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
63980-09-6 |
|---|---|
分子式 |
C12H10Cl2O6 |
分子量 |
321.11 g/mol |
IUPAC 名称 |
2,6-diacetyloxy-3,5-dichloro-4-methylbenzoic acid |
InChI |
InChI=1S/C12H10Cl2O6/c1-4-8(13)10(19-5(2)15)7(12(17)18)11(9(4)14)20-6(3)16/h1-3H3,(H,17,18) |
InChI 键 |
YOFROOKXIBMQTF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1Cl)OC(=O)C)C(=O)O)OC(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



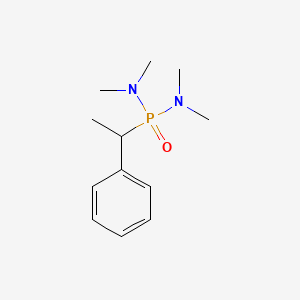
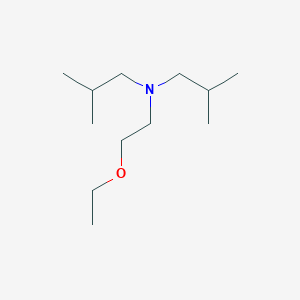
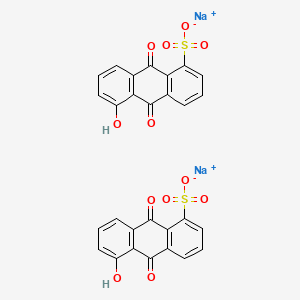
![Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-](/img/structure/B14482690.png)
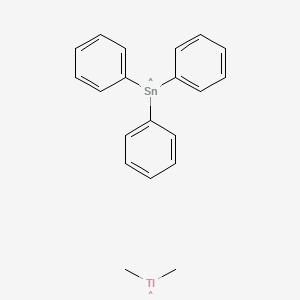
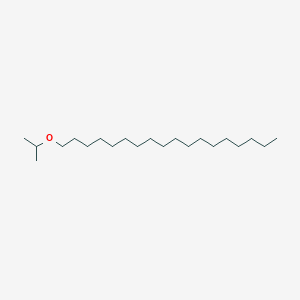


![[(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14482726.png)
